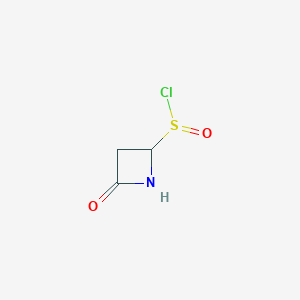![molecular formula C32H41I B14206230 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene CAS No. 847549-44-4](/img/structure/B14206230.png)
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is an organic compound characterized by its unique structure, which includes ethynyl and iodo functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene typically involves a series of Sonogashira-Hagihara cross-coupling reactions. These reactions are carried out between ethynyl-substituted benzene derivatives and iodo-substituted benzene derivatives under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a simpler hydrocarbon.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, thiols, or other substituted benzene derivatives.
科学的研究の応用
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
作用機序
The mechanism of action of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions, while the iodo group can engage in halogen bonding. These interactions can influence the electronic properties of the compound, making it useful in molecular electronics and materials science .
類似化合物との比較
Similar Compounds
1,3,5-Tris[(4’-ethynylphenyl)ethynyl]benzene: Similar structure with multiple ethynyl groups, used in the synthesis of porous conjugated polymers.
4-Ethynylphenylboronic acid pinacol ester: Contains an ethynyl group and is used in the functionalization of nanoparticles.
Uniqueness
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is unique due to the presence of both ethynyl and iodo groups, which provide distinct reactivity and electronic properties. This combination makes it particularly valuable in the development of advanced materials for organic electronics and molecular electronics.
特性
CAS番号 |
847549-44-4 |
|---|---|
分子式 |
C32H41I |
分子量 |
552.6 g/mol |
IUPAC名 |
1-[2-(4-ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene |
InChI |
InChI=1S/C32H41I/c1-4-7-9-11-13-15-17-29-26-32(33)31(18-16-14-12-10-8-5-2)25-30(29)24-23-28-21-19-27(6-3)20-22-28/h3,19-22,25-26H,4-5,7-18H2,1-2H3 |
InChIキー |
KMXGQRQIUUYZHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)C#CC2=CC=C(C=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


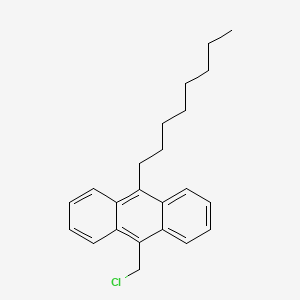
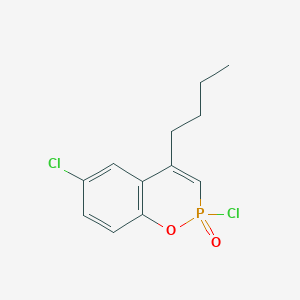
![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)



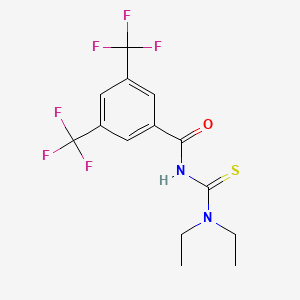

![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
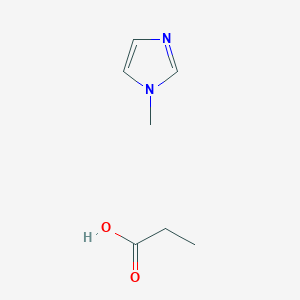
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
